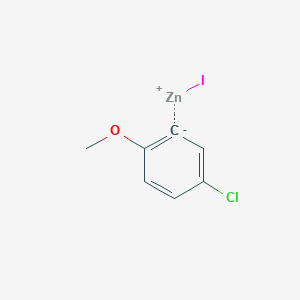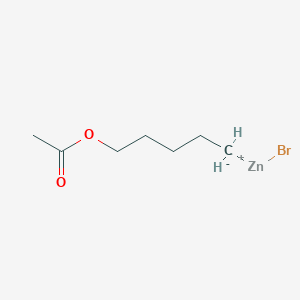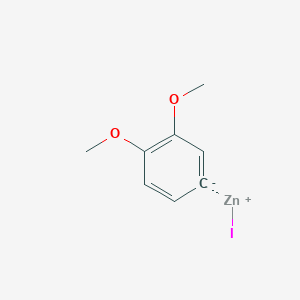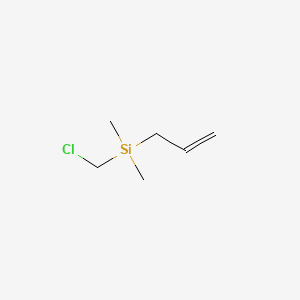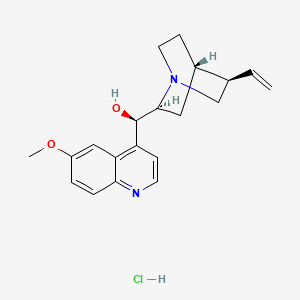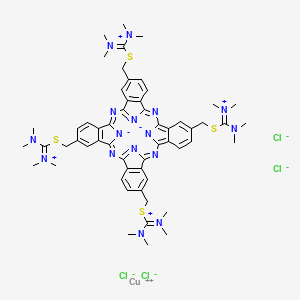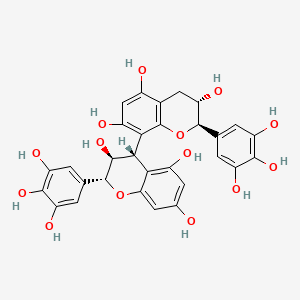
5-Fluoro-1-pentyne
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
5-Fluoro-1-pentyne has been evaluated in the context of radiopharmaceuticals, particularly as a radiolabeled synthon for click chemistry with azido compounds. The study highlighted that omega-[(18)F]fluoro-1-alkynes, like 5-[(18)F]fluoro-1-pentyne, could be potential radiolabeled synthons for use in click chemistry due to their exclusive production in certain reactions (Kim, Choe, & Kim, 2010).
Electroconductivity in Liquid-Crystalline Polyacetylene
Research into the electroconductivity of liquid-crystalline polyacetylene derivatives has been conducted. For example, the study of the compound 5-p-(trans-4-pentacyclohexyl) phenoxy-1-pentyne showed that it forms a smectic hexagonal structure, exhibiting high anisotropy of electroconductivity upon doping with iodine (Kuroda et al., 2002).
Drug Activation via Bond-Cleavage
This compound has been involved in studies focusing on drug activation. For instance, a study demonstrated a metal-mediated bond-cleavage reaction using platinum complexes for the activation of drugs. This included the decaging of pentynoyl tertiary amides and N-propargyls, indicating the potential of 5-fluoro derivatives in targeted drug delivery (Oliveira et al., 2020).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been a subject of study. For instance, the structure of 5-{[(4′-heptoxy-biphenylyl-4-yl)oxy]carbonyl}-1-pentyne was analyzed using X-ray diffraction, which is crucial for understanding the physical properties of these compounds (Liu et al., 2005).
Synthesis and Chemical Properties
This compound has been utilized in various chemical syntheses and studies exploring its properties. For example, the synthesis and characterization of β-haloalkenyl-λ3-bromanes showed the reaction of 5-chloro-1-pentynes, leading to the production of compounds containing three kinds of halogen atoms (Ochiai et al., 2005).
NMR Spectroscopy Applications
The application of 5-fluoro pyrimidines, closely related to this compound, in NMR spectroscopy has been investigated. This study focused on using 19F NMR spectroscopy to monitor conformational transitions in nucleic acids, demonstrating the usefulness of 5-fluoro substitution in studying DNA and RNA structures (Puffer et al., 2009).
Conformational Behavior Studies
Research into the conformational behavior of related compounds, like 1-pentyne, provides insights into the physical and chemical properties of this compound. An experimental study using gas electron diffraction showed the conformational mixture of 1-pentyne, which can be relevant for understanding the behavior of its fluorinated derivatives (Trætteberg, Bakken, & Hopf, 1999).
Reactions with Organic Molecules
The fluorination reactions of various organic molecules, including those related to this compound, have been explored. For instance, a study demonstrated the room-temperature fluorination of different organic compounds, highlighting the reactivity and potential applications of fluorinated compounds in various chemical processes (Stavber & Zupan, 1983).
Propiedades
IUPAC Name |
5-fluoropent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUEMWMHJSSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316153 | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764-36-3 | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





